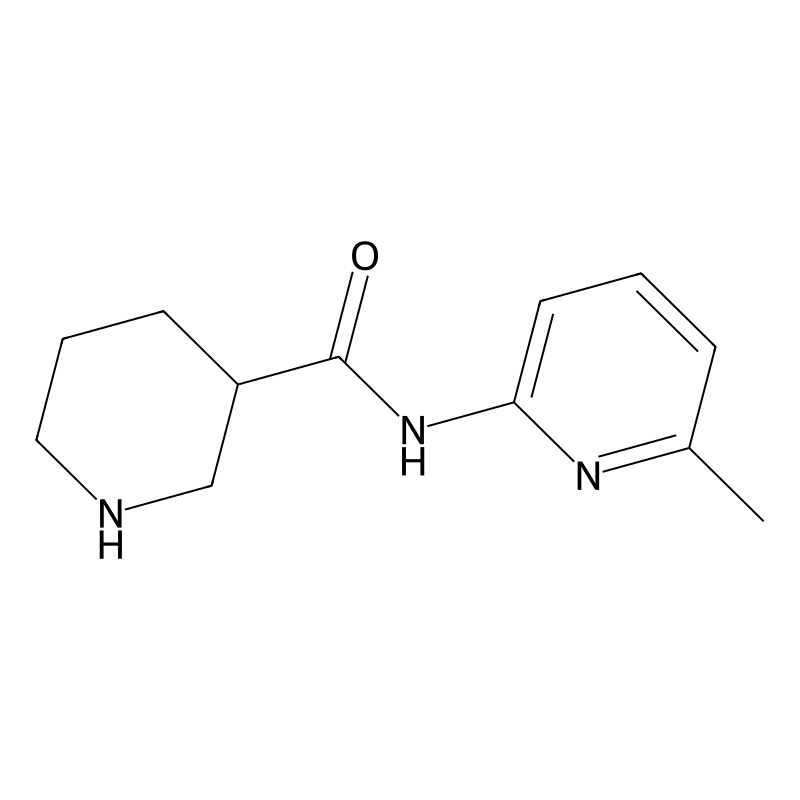

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“N-(6-methylpyridin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It’s a solid substance that should be stored at room temperature .

This compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

The synthesis of piperidine-containing compounds has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

In terms of applications, one specific use of “N-(6-methylpyridin-2-yl)piperidine-3-carboxamide” is in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in experiments to study protein interactions, modifications, and expressions.

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a piperidine ring and a pyridine moiety. Its molecular formula is , and it has a molecular weight of 219.28 g/mol. The compound features a carboxamide functional group attached to the piperidine, which contributes to its biological activity and potential applications in medicinal chemistry.

The reactivity of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be attributed to the presence of both the piperidine and pyridine rings. Common reactions involving this compound include:

- Nucleophilic Substitution: The nitrogen atom in the carboxamide can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Acylation Reactions: The amide group can undergo acylation, allowing for the introduction of various acyl groups.

- Condensation Reactions: The compound can react with aldehydes or ketones to form imines or enamines, expanding its utility in synthetic pathways.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Studies have shown that compounds with similar structures can act as inhibitors for proteases involved in various diseases, including hypertension and cancer. Its activity may be linked to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions due to its heterocyclic structure.

Several synthetic routes have been developed for N-(6-methylpyridin-2-yl)piperidine-3-carboxamide:

- Direct Amide Formation: This method involves reacting 6-methylpyridin-2-carboxylic acid with piperidine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

- Multi-step Synthesis: Starting from commercially available 6-methylpyridin-2-aldehyde, one can perform a series of reactions including reduction, alkylation, and subsequent amide formation to yield the target compound.

- One-pot Reactions: Recent advancements have introduced one-pot synthesis techniques that combine multiple reaction steps into a single procedure, enhancing efficiency and yield.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has potential applications in:

- Pharmaceutical Development: Its structural features make it a candidate for developing new drugs targeting enzyme inhibition.

- Chemical Research: Useful as an intermediate for synthesizing other bioactive compounds.

- Material Science: Potential applications in creating novel materials due to its unique chemical properties.

Interaction studies involving N-(6-methylpyridin-2-yl)piperidine-3-carboxamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.

- In vitro Assays: To evaluate its efficacy as an inhibitor against specific enzymes or receptors.

These studies help elucidate the compound's mechanism of action and guide further modifications for enhanced activity.

N-(6-methylpyridin-2-yl)piperidine-3-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Uniqueness

The uniqueness of N-(6-methylpyridin-2-yl)piperidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which may provide distinct pharmacological profiles compared to similar compounds. Its ability to act as a versatile intermediate further enhances its significance in synthetic chemistry and drug development.